

Comparative Guide to the Molecular Structure Confirmation of 6-Nitro-benzoxazole-2-thiol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Nitro-benzoxazole-2-thiol

Cat. No.: B081354

[Get Quote](#)

For researchers, scientists, and drug development professionals, unambiguous confirmation of a synthesized molecule's structure is a critical step in ensuring data integrity and advancing research. This guide provides a comparative overview of key analytical techniques for confirming the molecular structure of **6-Nitro-benzoxazole-2-thiol** (CAS No: 14541-93-6).[\[1\]](#) [\[2\]](#)[\[3\]](#)[\[4\]](#)

The target compound, with a molecular formula of $C_7H_4N_2O_3S$ and a molecular weight of 196.18 g/mol, is known to exist in a tautomeric equilibrium between its thiol and thione forms. [\[1\]](#)[\[2\]](#)[\[5\]](#) The thione form, 6-nitro-1,3-benzoxazole-2(3H)-thione, is often the predominant tautomer.[\[5\]](#) This guide presents experimental data and protocols to distinguish and confirm the correct structure.

A common and established method for its synthesis involves the reaction of 2-Amino-5-nitrophenol with potassium ethylxanthate in pyridine.[\[5\]](#) The mixture is heated, leading to cyclization, and the final product is precipitated through acidification.[\[1\]](#)[\[5\]](#)

Comparison of Analytical Techniques

A multi-technique approach is recommended for unequivocal structure elucidation. The performance and application of the most relevant analytical methods are summarized below.

Technique	Purpose	Sample Requirements	Advantages	Disadvantages
NMR Spectroscopy	Determines the carbon-hydrogen framework and connectivity. Provides insights into tautomeric forms.	5-10 mg dissolved in a deuterated solvent (e.g., DMSO-d ₆).	Provides detailed structural information, including atom connectivity and electronic environment.	Requires relatively pure sample; sensitivity can be an issue for low-concentration samples.
Mass Spectrometry (MS)	Confirms molecular weight and provides structural clues through fragmentation patterns.	<1 mg, solid or in solution.	High sensitivity, requires very small sample amount, confirms molecular formula. ^[5]	Isomers may not be distinguishable; provides limited connectivity information on its own.
FTIR Spectroscopy	Identifies functional groups present in the molecule (e.g., N-H, C=S, NO ₂).	<1 mg, solid (as KBr pellet) or in solution.	Fast, non-destructive, excellent for identifying key functional groups and confirming tautomeric form.	Complex spectra can be difficult to interpret fully; not ideal for determining overall connectivity.
X-ray Crystallography	Provides the definitive 3D molecular structure, including bond lengths and angles.	High-quality single crystal (typically >0.1 mm). ^[6]	Unambiguous determination of structure and stereochemistry. ^[6]	Growing suitable crystals can be challenging and time-consuming; not applicable to non-crystalline materials.

**Data Presentation and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise molecular architecture.

Predicted chemical shifts for **6-Nitro-benzoxazole-2-thiol**, primarily in its thione form, are presented below.

Nucleus	Predicted Chemical Shift (δ , ppm)	Notes
^1H (Aromatic)	7.0 - 8.5	Three distinct signals are expected for the protons on the benzene ring, influenced by the electron-withdrawing nitro group. ^[5]
^1H (N-H)	>10	A broad singlet, characteristic of the N-H proton in the thione tautomer. ^[5]
^{13}C (Aromatic)	110 - 155	Signals corresponding to the six carbons of the benzene ring. ^[5]
^{13}C (C=S)	~175 - 185	The thione carbon is expected to be significantly downfield. ^[5]
^{13}C (C-O)	~150 - 160	The carbon atom within the oxazole ring adjacent to the oxygen. ^[5]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight. For this compound, electrospray ionization (ESI) is a common technique.

Ion	Expected m/z	Notes
$[M+H]^+$	197.18	The protonated molecular ion, which has been confirmed in experimental data, validates the molecular weight of 196.18 g/mol . [1] [5]
$[M]^+$	196.18	The molecular ion may also be observed depending on the ionization technique used.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is crucial for identifying functional groups and providing evidence for the predominant thione tautomer.

Functional Group	Expected Wavenumber (cm ⁻¹)	Notes
N-H Stretch	3240 - 3280	A strong band in this region supports the presence of the thione form over the thiol form. [7]
Aromatic C-H Stretch	~3100	Characteristic of aromatic compounds.[8]
C=N Stretch	~1630 - 1640	Corresponds to the imine bond within the benzoxazole ring system.[8]
NO ₂ Stretch	1500-1560 & 1300-1370	Asymmetric and symmetric stretching vibrations of the nitro group.
C=S Stretch	1050 - 1250	A band in this region would further confirm the thione tautomer.
S-H Stretch	~2550	The absence or significant weakness of a peak in this region indicates the compound exists primarily as the thione tautomer.[9]

Experimental Protocols

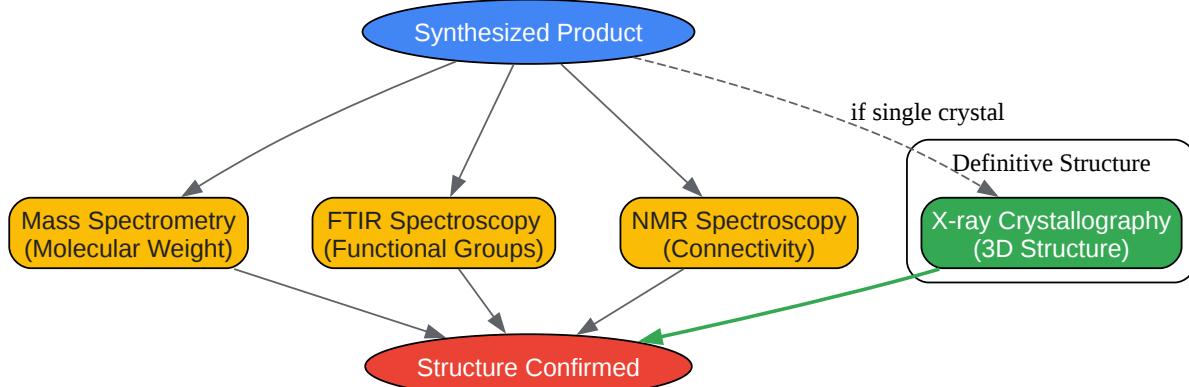
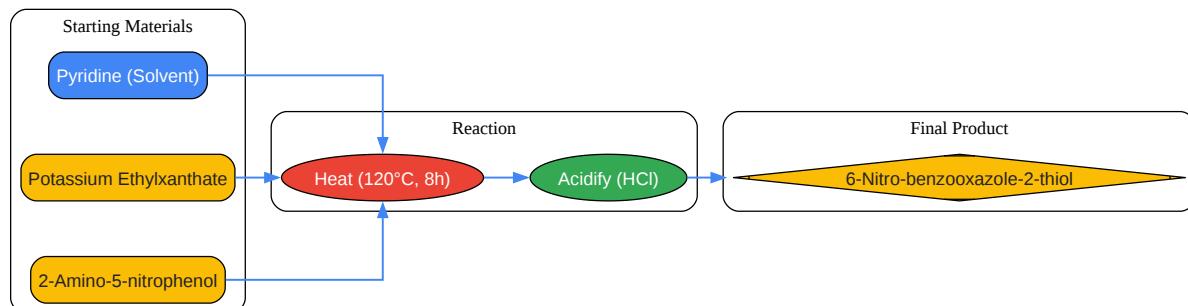
NMR Sample Preparation and Analysis

- Weigh approximately 5-10 mg of the synthesized **6-Nitro-benzoxazole-2-thiol**.
- Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.
- Transfer the solution to an NMR tube.

- Acquire ^1H and ^{13}C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
- Process the data (Fourier transform, phase correction, and baseline correction) and integrate the signals.
- Compare the resulting chemical shifts and coupling constants with the expected values.

Mass Spectrometry Sample Preparation and Analysis (ESI-MS)

- Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Infuse the sample solution directly into the electrospray ionization source of the mass spectrometer.
- Acquire the mass spectrum in positive ion mode to observe the $[\text{M}+\text{H}]^+$ ion.
- Confirm that the observed m/z value matches the calculated value for the protonated molecule.



FTIR Sample Preparation and Analysis (KBr Pellet)

- Grind a small amount (<1 mg) of the dry sample with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
- Place the powder in a pellet-forming die and press under high pressure to form a transparent or translucent pellet.
- Place the KBr pellet in the sample holder of the FTIR spectrometer.
- Acquire the infrared spectrum, typically over a range of $4000\text{-}400\text{ cm}^{-1}$.
- Identify the characteristic absorption bands corresponding to the functional groups.

Single-Crystal X-ray Diffraction

- Crystallization: Grow single crystals of the compound. A common method is slow evaporation of a saturated solution.[10][11] Dissolve the compound in a suitable solvent (e.g., ethanol, chloroform) and allow the solvent to evaporate slowly over several days in a loosely covered vial.[11]
- Crystal Selection: Select a high-quality single crystal (clear, well-defined faces, size >0.1 mm) under a microscope.[6][11]
- Data Collection: Mount the crystal on a diffractometer. Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.[11]
- Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group.[6] Solve the crystal structure using direct methods or Patterson methods to generate an initial electron density map. Refine the atomic positions and thermal parameters to obtain the final, detailed 3D structure.[12]

Visualizations

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-NITRO-BENZOOXAZOLE-2-THIOL synthesis - chemicalbook [chemicalbook.com]
- 2. 6-NITRO-1,3-BENZOXAZOLE-2-THIOL | CAS 14541-93-6 [matrix-fine-chemicals.com]
- 3. 6-NITRO-BENZOOXAZOLE-2-THIOL | 14541-93-6 [chemicalbook.com]
- 4. 6-NITRO-BENZOOXAZOLE-2-THIOL | 14541-93-6 [amp.chemicalbook.com]
- 5. 6-Nitro-benzooxazole-2-thiol | 14541-93-6 | Benchchem [benchchem.com]
- 6. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives [article.sapub.org]
- 8. jocpr.com [jocpr.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Comparative Guide to the Molecular Structure Confirmation of 6-Nitro-benzooxazole-2-thiol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b081354#confirming-the-molecular-structure-of-synthesized-6-nitro-benzooxazole-2-thiol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com